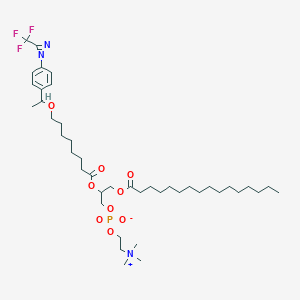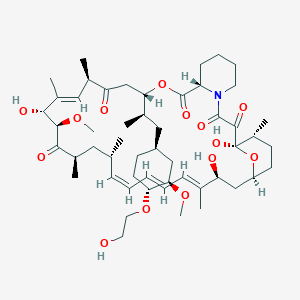
4-Iodo-2,5-dimethylaniline
Descripción general
Descripción
4-Iodo-2,5-dimethylaniline is an organic compound with the formula IC6H4N(CH3)2 . It is a dark blue to purple solid . The compound is used to attach the dimethylanilinyl group to other substrates .
Synthesis Analysis
The synthesis of 2,6-dimethyl-4-iodoaniline and 2,6-diisopropyl-4-iodoaniline is described in a paper . Both compounds were easily obtained using an aromatic iodination reaction with molecular iodine. The desired products were isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis
The molecular formula of 4-Iodo-2,5-dimethylaniline is C8H10IN . Its molecular weight is 247.08 .Chemical Reactions Analysis
A real-time determination of iodide is proposed which involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline . The reaction is completed within 1 min to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .Physical And Chemical Properties Analysis
4-Iodo-2,5-dimethylaniline is a dark blue to purple solid . It has a density of 1.652 g/cm3 and a boiling point of 263.7 °C . Its solubility in water is 34.64 mg/L .Aplicaciones Científicas De Investigación
Building Blocks for Synthesis
4-Iodo-2,6-dialkylanilines, including 4-Iodo-2,5-dimethylaniline, are useful building blocks for chemical synthesis . They are highlighted in several recent publications describing diversified applications .
Medicinal Chemistry
These compounds have been used in medicinal chemistry . Although the specific applications in medicinal chemistry are not detailed in the source, it’s common for such compounds to be used in the synthesis of pharmaceuticals.
Materials Science
4-Iodo-2,5-dimethylaniline has applications in materials science . This could involve the creation of new materials with unique properties.
Ligand Design for Catalysis
This compound is also used in ligand design for catalysis . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex in catalysis.
Iodide Determination
A real-time determination of iodide involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline . The reaction yields 4-iodo-N,N-dimethylaniline, which is extracted and determined by GC-MS .
Iodate Determination
It’s also possible to determine iodate by its reduction with ascorbic acid to iodide and subsequent derivatization . This process also involves the production of 4-iodo-N,N-dimethylaniline .
Safety and Hazards
4-Iodo-2,5-dimethylaniline is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
4-iodo-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNBUOAWDGTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406396 | |
| Record name | 4-iodo-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,5-dimethylaniline | |
CAS RN |
117832-13-0 | |
| Record name | 4-iodo-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


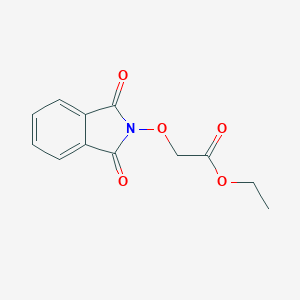

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

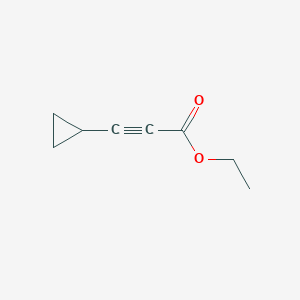
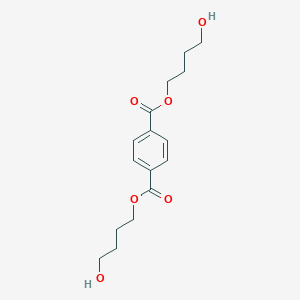

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)
